molecular formula C20H17ClN4O2S B2595090 N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-45-1

N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2595090
CAS No.: 1028685-45-1
M. Wt: 412.89
InChI Key: LTTMUYCBJPFRRE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound belongs to a class of chemicals that have been synthesized and evaluated for their antitumor and antimicrobial properties. One study involved the synthesis of a series of quinazolinone scaffolds, including compounds similar to the one mentioned, which demonstrated broad-spectrum antitumor efficiency against various cancer cell lines, indicating potential use in cancer treatment strategies (Mohamed et al., 2016). Another significant research effort described the reactions of 2-aminothiobenzamide with isocyanates to synthesize derivatives of dihydro-imidazo[1,2-c]quinazolin, highlighting a novel synthesis pathway that could be pivotal for developing new pharmacologically active agents (Shiau et al., 1989).

Antitumor Activity and Molecular Docking Study

Further research on 3-benzyl-4(3H)quinazolinones, closely related to the queried compound, showed significant in vitro antitumor activity. These findings were supported by a molecular docking study, which helped to elucidate the mechanism of action by demonstrating the binding modes of these compounds with targeted enzymes, thus indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Potential

Another line of investigation explored the antimicrobial and antioxidant potential of newly synthesized quinazoline derivatives. These studies provided insight into the chemical's ability to inhibit bacterial growth and its antioxidant properties, suggesting applications in combating microbial infections and oxidative stress (Kumar et al., 2011).

Novel Synthesis Techniques

Research also covers the development of novel synthesis techniques for producing quinazoline derivatives, including environmentally friendly methods. One such approach used ionic liquid-mediated synthesis, which presented an efficient pathway to generate desired products while minimizing environmental impact (Yadav et al., 2013).

Targeting Cancer Cells

Additionally, studies on compounds targeting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells, have been conducted. These compounds, including ones structurally related to the queried compound, showed promise in selectively targeting tumor cells, thereby offering a potential therapeutic advantage by reducing toxicity to healthy cells (Tochowicz et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the reaction of 2-chlorobenzylamine with 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid to the solution and stir for several hours at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol.", "Step 6: Dry the solid under vacuum to obtain the desired product, N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] }

CAS No.

1028685-45-1

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.89

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C20H17ClN4O2S/c21-14-7-3-1-5-12(14)11-22-17(26)10-9-16-19(27)25-18(23-16)13-6-2-4-8-15(13)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26)

InChI Key

LTTMUYCBJPFRRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)Cl

solubility

not available

Origin of Product

United States

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